N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine
Description
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine is a structurally complex aromatic amine featuring a 9,9-dimethylfluorene backbone substituted at the 3-position with a biphenyl-2-yl group. This compound belongs to a class of advanced organic materials widely studied for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaics. Its molecular rigidity, extended π-conjugation, and electron-donating amine group contribute to its utility as a hole-transporting or electron-blocking layer (EBL) in optoelectronic devices .
Properties
IUPAC Name |
9,9-dimethyl-N-(2-phenylphenyl)fluoren-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)24-14-8-6-13-22(24)23-18-20(16-17-25(23)27)28-26-15-9-7-12-21(26)19-10-4-3-5-11-19/h3-18,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWIZHAVGUXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C51)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine typically involves the coupling of a biphenyl derivative with a fluorene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also a focus to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl or fluorene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
The compound is recognized for its role as an electron transport material in OLEDs. Research indicates that derivatives of this compound can enhance the efficiency and stability of OLED devices. For instance, a study highlighted the synthesis of blue-emissive materials based on similar structures that demonstrated narrowband emission characteristics, which are crucial for high-quality display technologies .
Organic Photodetectors
In addition to OLEDs, N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine has been investigated for use in organic photodetectors. Its unique electronic properties allow for improved light absorption and charge transport, making it suitable for applications in solar cells and photodetectors .
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the medicinal properties of biphenyl derivatives, including this compound. These compounds have shown potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has documented various mechanisms through which these compounds exert their effects, including modulation of signaling pathways involved in cell proliferation .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy comparable to established antibiotics. The structural features of biphenyl derivatives contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Material Science
Liquid Crystals
this compound serves as a building block for liquid crystal materials. Its molecular structure allows for the formation of ordered phases that are essential in display technologies. The compound's thermal stability and mesogenic properties make it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The biphenyl and fluorene moieties allow the compound to engage in π-π interactions and hydrogen bonding, facilitating its binding to specific targets. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters
Key Observations :
- HOMO Levels : Biphenyl-4-yl derivatives with deeper HOMO levels (e.g., -5.8 eV) exhibit superior electron-blocking capabilities, reducing exciton quenching and improving external quantum efficiency (EQE) by >2% compared to shallow HOMO analogs (-5.4 eV) .
- Thermal Stability : Compounds with higher Tg (e.g., 140°C for spirobi[fluoren]-2-amine) demonstrate enhanced device longevity (LT90 lifetime >70 hours at high brightness) due to reduced morphological degradation .
Device Performance Metrics
Table 2: OLED Performance Comparison
Key Findings :
- Efficiency vs. Lifetime Trade-off : Biphenyl-4-yl benzofluoren-3-amine achieves higher EQE (22.5%) but suffers from faster roll-off (7%) compared to spirobi[fluoren]-2-amine (5% roll-off), which prioritizes operational stability .
- Color Purity : Derivatives with carbazole or spiro-annulated structures (e.g., CzFA) enhance red phosphorescent device efficiency (27.8 cd/A) while maintaining CIE coordinates close to BT.2020 standards .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological profile.
- Chemical Name : this compound
- CAS Number : 1198395-24-2
- Molecular Formula : C27H23N
- Molecular Weight : 361.48 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of key findings:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of fluorenamine derivatives. The fluorene structure is known for its bioactive potential:
- In vitro Studies : Research has shown that derivatives with different substituents on the biphenyl moiety can exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, modifications that enhance electron-withdrawing characteristics have been linked to increased antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by several experimental findings:
- Cytotoxicity Tests : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, modifications that introduce alkyl chains or alter the nitrogen group have been shown to enhance antiproliferative activity against various cancer cells .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Derivative A | MCF7 (Breast) | 15 |
| Derivative B | HeLa (Cervical) | 10 |
| Derivative C | A549 (Lung) | 8 |
Anti-inflammatory Effects
Research has indicated that some fluorenamine derivatives can modulate inflammatory responses:
- Mechanism of Action : Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Models :
- Inflammation Modulation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Buchwald-Hartwig amination or Ullmann coupling, starting from precursors like 3-(4-bromophenyl)-9-phenyl-9H-carbazole and 9,9-dimethyl-9H-fluoren-2-amine. Key steps include palladium-catalyzed cross-coupling and purification via column chromatography (hexane:ethyl acetate, 4:1), yielding ~92% under inert conditions . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), ligand selection (Xantphos), and reaction time (48–72 hours at 110°C).
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : Use a combination of:
- 1H/13C-NMR : Peaks for aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 1.5–1.7 ppm) confirm substitution patterns .
- IR spectroscopy : Absorbance at ~1596 cm⁻¹ (C=C aromatic stretching) and ~1474 cm⁻¹ (C-N bending) .
- CHN analysis : Validate empirical formula (e.g., C₅₁H₃₈N₂) with <0.3% deviation from theoretical values .
- Melting point : Consistent melting range (e.g., 185–186°C) indicates purity .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodology :
- Store as a lyophilized solid at -20°C in airtight, light-protected containers.
- Prepare stock solutions in anhydrous DMSO or toluene (10 mM), aliquot to avoid freeze-thaw cycles, and use within 1 month .
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) if discoloration or precipitation occurs.
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields (e.g., 92% vs. 94%) and purity (>97% vs. 96%)?
- Methodology :
- Yield variation : Trace moisture or oxygen can reduce efficiency. Use rigorous Schlenk techniques and degassed solvents. Validate via GC-MS to identify byproducts (e.g., unreacted bromophenyl intermediates) .
- Purity conflicts : Compare analytical methods (e.g., HPLC vs. NMR integration). Recrystallize from ethanol/water (3:1) to remove residual ligands or salts .
Q. What strategies enhance solubility for in vitro studies, given the compound’s hydrophobicity?
- Methodology :
- Solvent screening : Test dimethylacetamide (DMA) or tetrahydrofuran (THF) with sonication at 37°C .
- Co-solvent systems : Use 10% Cremophor EL in PBS (pH 7.4) for aqueous compatibility.
- Derivatization : Introduce sulfonate or polyethylene glycol (PEG) groups to the fluorene backbone to improve hydrophilicity (requires re-optimization of synthetic routes) .
Q. How can computational modeling guide the design of derivatives with improved electronic properties for OLED applications?
- Methodology :
- Perform DFT calculations (Gaussian 09) to analyze HOMO/LUMO levels. The biphenyl-fluorene-amine structure typically shows HOMO ≈ -5.2 eV, suitable for hole-transport layers .
- Substitute the biphenyl group with electron-withdrawing groups (e.g., -CF₃) to lower LUMO for better electron injection. Validate via cyclic voltammetry .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
